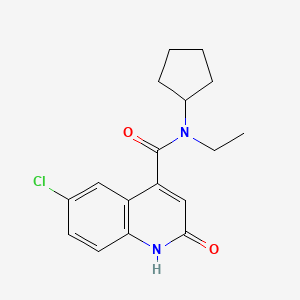![molecular formula C18H22N4O3 B7574187 3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as PP-1 and has a molecular formula of C22H25N5O3. PP-1 is a small molecule inhibitor that has been found to have a variety of biological activities, making it a promising candidate for use in drug development.
Wirkmechanismus
PP-1 inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to a downstream effect on cell signaling pathways. PP-1 has been found to have a high affinity for several kinases, making it an effective inhibitor.
Biochemical and Physiological Effects:
PP-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. PP-1 has also been found to have anti-inflammatory activity, making it a promising candidate for use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. PP-1 has also been extensively studied, making it a well-characterized compound. However, PP-1 also has limitations, including its specificity for certain kinases and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on PP-1. One potential area of research is the development of PP-1 analogs with improved specificity and potency. Another area of research is the use of PP-1 in combination with other anticancer drugs to enhance their efficacy. Additionally, PP-1 could be studied for its potential use in treating other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, PP-1 is a promising compound that has gained significant attention in scientific research. It has been found to have several biological activities, including anticancer and anti-inflammatory activity. PP-1 has several advantages for use in lab experiments, but also has limitations that need to be addressed. Future research on PP-1 could lead to the development of novel therapies for various diseases.
Synthesemethoden
PP-1 can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)-4-(2-phenylmethoxypropanoyl)piperazine with 3-cyanopyridazine in the presence of a base. The resulting product is then purified using chromatography to obtain pure PP-1.
Wissenschaftliche Forschungsanwendungen
PP-1 has been extensively studied for its potential use in drug development. It has been found to inhibit the activity of several kinases, including Src, Lck, and Fyn. These kinases play a crucial role in cell signaling and are often overactive in cancer cells. PP-1 has been found to have anticancer activity in several studies, making it a promising candidate for use in cancer therapy.
Eigenschaften
IUPAC Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-13-15-5-3-2-4-6-15)18(24)22-11-9-21(10-12-22)16-7-8-17(23)20-19-16/h2-8,14H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQABREVBQBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NNC(=O)C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)
![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)